3-methyl-6-(4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Description
3-methyl-6-(4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H25N5O5S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-6-(4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-6-(4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phytochemistry and Therapeutics
While not directly related to your compound, the field of phytochemistry studies the chemistry of plants and their therapeutic uses. The IMPPAT database is a resource that provides information on the phytochemicals of Indian medicinal plants, including their therapeutic uses . This could potentially be a field where your compound might find application, given its complex structure.
Organic Chemistry - Synthesis of Trifluoroethoxylated Dihydropyrrolidones In a related field, the synthesis of trifluoroethoxylated dihydropyrrolidones via rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones has been reported . This process realized the trifluoroethoxylation of non-activated sp3 C–H by a domino approach for the first time, without requiring the preparation of substrates with halogens or guiding groups . The formed α,β-unsaturated-γ-butyrolactams can be further functionalized via the Michael addition reaction or realize the exchange of the trifluoroethoxy group to the hexafluoroisopropoxy group . Such compounds exhibit anti-tumor activity in vitro and can be used as hit compounds for further research .
properties
IUPAC Name |
3-methyl-6-[4-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c1-22-18(26)14-17(21-20(22)28)23-10-12-24(13-11-23)19(27)15-4-6-16(7-5-15)31(29,30)25-8-2-3-9-25/h4-7,14H,2-3,8-13H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRCJRKTIIQBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione |
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